molecular formula C20H25N5O3 B11606233 7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11606233
M. Wt: 383.4 g/mol
InChI Key: HGMQQQYXRXDBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core with fused heterocyclic rings, functionalized with a 3-ethoxypropyl side chain, an N-ethyl carboxamide group, and a methyl substituent at position 12. The molecule’s crystallographic characterization likely employs tools like SHELXL for refinement and ORTEP-3 for visualization, as these are standard in small-molecule crystallography . The ethoxypropyl and carboxamide groups may participate in hydrogen bonding, influencing crystal packing and solubility, as discussed in hydrogen-bonding graph-set analyses .

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H25N5O3/c1-4-22-19(26)14-11-15-18(24(17(14)21)9-6-10-28-5-2)23-16-8-7-13(3)12-25(16)20(15)27/h7-8,11-12,21H,4-6,9-10H2,1-3H3,(H,22,26)

InChI Key

HGMQQQYXRXDBDK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core, followed by the introduction of the ethoxypropyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The tricyclic framework distinguishes this compound from simpler bicyclic or monocyclic analogs. Key comparisons include:

Compound Core Structure Key Substituents Hydrogen Bond Donors/Acceptors
Target Compound Tricyclic (1,7,9-triaza) 3-ethoxypropyl, N-ethyl carboxamide, 13-methyl 3 donors (NH, imino, carboxamide)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic (β-lactam) Tetrazole, thiadiazole, carboxylic acid 4 donors (NH, COOH, tetrazole)
Hypothetical Analog: 7-(methoxyethyl)-N-methyl-6-imino-tricyclic carboxamide Tricyclic (1,7,9-triaza) Methoxyethyl, N-methyl carboxamide 2 donors (NH, carboxamide)

Key Observations :

  • The 3-ethoxypropyl group introduces steric bulk and ether oxygen hydrogen-bond acceptors, contrasting with smaller substituents (e.g., methoxyethyl) that may improve solubility but reduce crystallinity .
  • The N-ethyl carboxamide group offers a balance between lipophilicity and hydrogen-bonding capacity compared to more polar carboxylic acids (e.g., in ) .
Crystallographic and Computational Insights
  • Refinement Tools : The target compound’s structure determination likely used SHELXL for high-precision refinement, a standard for small molecules, whereas macromolecular analogs might employ SHELXPRO interfaces .
  • Hydrogen-Bonding Networks: Graph-set analysis () reveals that the carboxamide and imino groups form R₂²(8) motifs (cyclic dimers), a pattern less common in compounds with ester or thioether substituents .
  • Comparison with β-Lactams : The bicyclic β-lactam in exhibits shorter hydrogen bonds (e.g., N–H···O=C, ~2.8 Å) due to higher polarity, whereas the target compound’s tricyclic system may show longer bonds (~3.0 Å) due to steric hindrance .

Biological Activity

The compound 7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound belongs to the class of triazatricyclo compounds , characterized by a tricyclic structure and various functional groups such as carboxamide and imino groups. These features contribute to its reactivity and interactions with biological macromolecules.

Property Details
Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
IUPAC Name 7-(3-ethoxypropyl)-N-ethyl-6-imino...
CAS Number 797814-74-5

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research . The following sections summarize key findings:

Antimicrobial Activity

Research has shown that the compound demonstrates significant antimicrobial properties against various pathogens. In vitro studies have reported:

  • Bacterial Inhibition: Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity: Exhibits antifungal effects against Candida albicans.

These effects are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

  • Mechanism of Action:
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • It may also inhibit cell proliferation by interfering with the cell cycle.
  • Case Studies:
    • A study on human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability.
    • Another investigation indicated that the compound could enhance the efficacy of existing chemotherapeutic agents.

Enzyme Interaction

The compound's unique structure enables it to interact with specific enzymes:

  • Target Enzymes: It has been shown to inhibit enzymes involved in cancer metabolism and microbial resistance mechanisms.

The biological activity is largely dependent on the compound's interaction with various molecular targets:

  • Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to apoptosis or growth inhibition.
  • Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic processes, thereby disrupting cellular functions.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliSignificant reduction in viability
AntifungalCandida albicansInhibition of fungal growth
AnticancerMCF-7 (Breast Cancer)Dose-dependent cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.